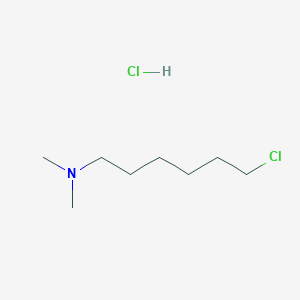
4,4'-Di(trifluoromethyl)-2,2'-bipyridyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5’-Bis(trifluoromethyl)-2,2’-bipyridine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a bipyridine core. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties, which make it a valuable ligand in coordination chemistry and a potential candidate for various applications in materials science and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5’-Bis(trifluoromethyl)-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2’-bipyridine, which serves as the core structure.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced through a series of reactions involving trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions and in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution reactions.
Industrial Production Methods
While specific industrial production methods for 4,5’-Bis(trifluoromethyl)-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4,5’-Bis(trifluoromethyl)-2,2’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl groups.
Coordination Reactions: As a ligand, it can form coordination complexes with transition metals, which are useful in catalysis and materials science.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Coordination Complex Formation: Transition metal salts such as palladium chloride or platinum chloride are used, and the reactions are conducted under inert atmosphere conditions to prevent oxidation.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted bipyridine derivatives can be obtained.
Coordination Complexes: The formation of metal-bipyridine complexes, which have applications in catalysis and materials science.
Wissenschaftliche Forschungsanwendungen
4,5’-Bis(trifluoromethyl)-2,2’-bipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a building block for biologically active molecules and pharmaceuticals.
Industry: Its coordination complexes are explored for use in industrial catalysis processes, including polymerization and hydrogenation reactions.
Wirkmechanismus
The mechanism by which 4,5’-Bis(trifluoromethyl)-2,2’-bipyridine exerts its effects is primarily through its role as a ligand in coordination chemistry. The trifluoromethyl groups enhance the electron-withdrawing properties of the bipyridine core, making it an effective ligand for stabilizing transition metal complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: The parent compound without the trifluoromethyl groups.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: A similar compound with trifluoromethyl groups at different positions.
6,6’-Bis(trifluoromethyl)-2,2’-bipyridine: Another variant with trifluoromethyl groups at the 6,6’ positions.
Uniqueness
4,5’-Bis(trifluoromethyl)-2,2’-bipyridine is unique due to the specific positioning of the trifluoromethyl groups, which significantly influences its electronic properties and reactivity. This positioning enhances its ability to form stable coordination complexes with transition metals, making it particularly valuable in catalysis and materials science applications.
Eigenschaften
Molekularformel |
C12H6F6N2 |
|---|---|
Molekulargewicht |
292.18 g/mol |
IUPAC-Name |
4-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C12H6F6N2/c13-11(14,15)7-3-4-19-10(5-7)9-2-1-8(6-20-9)12(16,17)18/h1-6H |
InChI-Schlüssel |
CAACAJYVMHQNDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B12958268.png)



![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)








